![molecular formula C16H17N3O3 B5704814 N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5704814.png)
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide, also known as DMNQ, is a chemical compound that has been widely used in scientific research for its unique properties. It is a redox-active compound that can undergo reversible one-electron transfer reactions, making it useful in a variety of applications. In
Applications De Recherche Scientifique
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has been used in a variety of scientific research applications due to its unique redox properties. It has been used as an electron acceptor in photosynthesis studies, as a probe for studying electron transfer reactions in biological systems, and as a tool for investigating the role of reactive oxygen species in biological processes.
Mécanisme D'action
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide acts as a redox-active compound by accepting electrons from other molecules and undergoing reversible one-electron transfer reactions. This process can lead to the generation of reactive oxygen species, which can have both beneficial and harmful effects on biological systems.
Biochemical and Physiological Effects:
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress in cells, which can lead to cell death. However, it has also been shown to have antioxidant properties and can protect cells from oxidative damage. N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and stored. It is also relatively inexpensive compared to other redox-active compounds. However, N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide. One area of interest is the development of new methods for synthesizing N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide that are more efficient and environmentally friendly. Another area of interest is the investigation of the role of N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide in the regulation of cellular signaling pathways. Finally, N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide could be used as a tool for investigating the role of reactive oxygen species in the development of diseases such as cancer and neurodegenerative disorders.
Méthodes De Synthèse
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide can be synthesized using a variety of methods, but the most common method involves the reaction of 4-nitro-3-methylbenzoic acid with N,N-dimethylaniline in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then treated with acetic anhydride to produce N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide.
Propriétés
IUPAC Name |
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-5-12(10-15(11)19(21)22)16(20)17-13-6-8-14(9-7-13)18(2)3/h4-10H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPWLWUSADSSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N(C)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(dimethylamino)phenyl]-4-methyl-3-nitrobenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

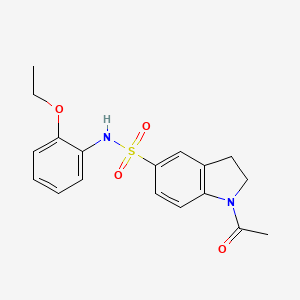
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
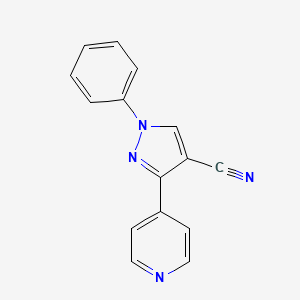
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)

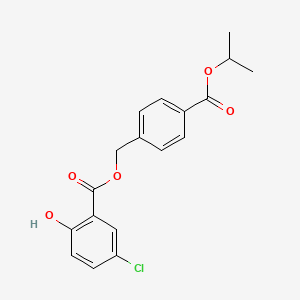
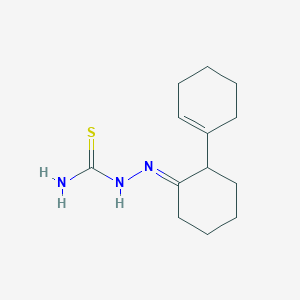

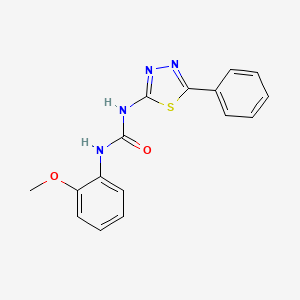


![N-{2-[(cycloheptylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5704812.png)
![1-[(2-naphthyloxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5704821.png)